Product packaging for Dihydrolanosterol(Cat. No.:CAS No. 79-62-9)

Dihydrolanosterol

Cat. No.: B1674475
CAS No.: 79-62-9
M. Wt: 428.7 g/mol
InChI Key: MBZYKEVPFYHDOH-BQNIITSRSA-N
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Description

Overview of Dihydrolanosterol and its Significance in Sterol Biology

This compound, also known as 24,25-Dihydrolanosterol or Lanostenol, is a tetracyclic triterpenoid (B12794562) sterol. nih.govwikipedia.org It is structurally related to lanosterol (B1674476), differing by the reduction of the double bond between carbons 24 and 25. nih.govwikipedia.org As a 3β-sterol, this compound is a hydrophobic molecule with very low solubility in water. hmdb.ca

This compound holds significance in sterol biology primarily as an intermediate in the complex biochemical pathways responsible for the synthesis of cholesterol in animals and fungi, and potentially phytosterols (B1254722) in plants. elifesciences.orgontosight.aifrontiersin.orgnih.govontosight.aiebi.ac.uk It is formed from lanosterol through a reduction reaction catalyzed by specific enzymes, such as 3β-hydroxysterol Δ24-reductase (DHCR24/Seladin-1). nih.govhmdb.cafrontiersin.org this compound can then undergo further enzymatic transformations, including demethylations, as it is converted towards cholesterol. ontosight.aiontosight.ai

While cholesterol biosynthesis in animals is well-defined, involving pathways like the Bloch and Kandutsch-Russell (K-R) pathways, this compound is a key intermediate specifically in the Kandutsch-Russell pathway. elifesciences.orgontosight.aiebi.ac.uk Research indicates that many different cell and tissue types utilize both the Bloch and K-R pathways to generate cholesterol. frontiersin.org Studies using flux analysis have revealed tissue-specific variations in the predominant pathway used. elifesciences.org For instance, the liver shows appreciable this compound synthesis, although it may not proceed entirely through the canonical K-R pathway intermediates in this tissue. elifesciences.org Brain, skin, and preputial gland have been shown to predominantly use the K-R pathway, producing high levels of saturated side chain intermediates like this compound. elifesciences.org

Beyond its role as a precursor, academic research has also highlighted potential direct biological activities of this compound. It has been suggested to play a role in the post-transcriptional regulation of HMG-CoA reductase (HMGCR), a key enzyme in cholesterol biosynthesis, potentially providing rapid feedback inhibition. elifesciences.orgfrontiersin.orgfrontiersin.orgnih.gov Studies indicate that this compound accumulation, along with increased Insig proteins, can trigger accelerated HMGCR degradation. frontiersin.org The precise mechanism by which this compound or lanosterol interacts with HMGCR to induce ubiquitination is an area requiring further clarification. frontiersin.org

This compound is recognized as a human and mouse metabolite and has been reported in various organisms, including Saccharomyces cerevisiae, Mortierella alpina, and Capsicum annuum. nih.govebi.ac.uk

Historical Context of this compound Discovery and Early Research

The understanding of this compound's role is intertwined with the broader history of cholesterol biosynthesis research. Early research in the mid-to-late 20th century focused on elucidating the complex enzymatic steps involved in converting squalene (B77637) to cholesterol. acs.org Tracer studies, enzymology, and structure determination techniques were instrumental in outlining the pathway and partially purifying the enzymes involved. acs.org

The Kandutsch-Russell (K-R) pathway, in which this compound is a key intermediate, was proposed as an alternative route to the well-established Bloch pathway. elifesciences.org Early studies, such as those by Kandutsch and Russell in the 1960s, identified the presence of saturated side chain intermediates, including this compound, in various tissues, particularly in mouse preputial glands. elifesciences.org This provided early evidence for the existence and operation of the K-R pathway.

Research in yeast, such as Saccharomyces cerevisiae, also contributed to the understanding of sterol biosynthesis and the intermediates involved. Studies in the early 1990s investigated the substrate specificities of enzymes like lanosterol 14α-demethylase (CYP51) from different organisms, including yeast and rat liver, towards compounds like 24,25-dihydrolanosterol. wikipedia.orgjst.go.jp This work helped to clarify the enzymatic reactions involving this compound in different biological systems.

The development of analytical techniques capable of screening and quantifying various sterols in biological samples was crucial for identifying and studying intermediates like this compound. mdpi.com These advancements allowed researchers to investigate the presence and metabolism of this compound in different organisms and tissues, laying the groundwork for understanding its biological significance.

Current Research Landscape and Emerging Areas for this compound Studies

Current academic research on this compound continues to explore its precise roles in sterol metabolism and its potential impact on cellular processes. Studies are utilizing advanced techniques, including metabolomics and genetic manipulation, to gain deeper insights. researchgate.netpnas.org

One significant area of research is the investigation of this compound's involvement in the regulation of cholesterol biosynthesis. Further work is needed to fully understand the mechanism by which this compound influences HMGCR activity and degradation. frontiersin.org

Emerging research areas include the study of this compound levels in various physiological and pathological conditions. For example, recent studies have investigated the association between levels of cholesterol biosynthesis intermediates, including 24,25-dihydrolanosterol, and diseases such as COVID-19. nih.gov Research in HepG2 cell models with enzyme knockouts in cholesterol synthesis pathways has shown that elevated levels of lanosterol and 24,25-dihydrolanosterol, but not other sterols, can promote cell proliferation, suggesting a potential link to cancer and cell cycle pathways. researchgate.net Comparisons with mouse liver data support the idea that this compound may activate similar cell proliferation pathways, possibly via WNT/NFKB signaling. researchgate.net

Studies are also exploring the presence and metabolism of this compound in organisms beyond mammals and yeast, such as plants, to understand the diversity of sterol biosynthesis pathways across different kingdoms of life. nih.gov Research on plant sterol demethylase (CYP51) has indicated its potential multifunctionality in demethylating both obtusifoliol (B190407) (in phytosterol biosynthesis) and 4-desmethyl-24,25-dihydrolanosterol (a postulated intermediate in plant cholesterol biosynthesis). nih.gov

Furthermore, the development of sensitive analytical methods, such as LC-MS techniques, is facilitating the quantification of this compound and other sterols, contributing to the rising field of cholesterolomics. researchgate.net This allows for more detailed analysis of sterol profiles in various biological contexts.

The study of this compound analogs is another area of research, investigating how structural modifications affect their metabolism by enzymes like CYP51. jst.go.jp This can provide insights into enzyme substrate specificity and the biochemical transformations of sterols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O B1674475 Dihydrolanosterol CAS No. 79-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZYKEVPFYHDOH-BQNIITSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000181
Record name Dihydrolanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 24,25-Dihydrolanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79-62-9
Record name Dihydrolanosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanostenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydrolanosterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROLANOSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H273A8B2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 24,25-Dihydrolanosterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006839
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Dihydrolanosterol Within Sterol Biosynthesis Pathways

Dihydrolanosterol as a Key Intermediate in Cholesterol Biosynthesis

Cholesterol biosynthesis from lanosterol (B1674476) can proceed through two main pathways: the Bloch pathway and the Kandutsch-Russell pathway. acs.orgfrontiersin.org this compound serves as a key intermediate specifically within the Kandutsch-Russell pathway. ontosight.ai

The Kandutsch-Russell Pathway (Alternative Pathway) of Cholesterol Synthesis

The Kandutsch-Russell (K-R) pathway is an alternative route for cholesterol synthesis that diverges from the Bloch pathway after lanosterol. researchgate.netelifesciences.org It was first described in the preputial glands of mice. nih.govmdpi.com In this pathway, the reduction of the Δ24 double bond in the side chain of sterols occurs earlier compared to the Bloch pathway. acs.orgmdpi.com While the canonical Kandutsch-Russell pathway was initially described, some studies suggest that a modified Kandutsch-Russell pathway, where the enzyme DHCR24 mediates the entry of zymosterol, might be more widely utilized in certain tissues. frontiersin.orgresearchgate.net

In the Kandutsch-Russell pathway, this compound is formed from lanosterol through the reduction of the Δ24 double bond. nih.govmdpi.com This reaction is catalyzed by the enzyme sterol Δ24-reductase (DHCR24). frontiersin.orgmdpi.comresearchgate.net DHCR24 utilizes NADPH as a reducing agent for this conversion. hmdb.cafrontiersin.org

Here is a simplified representation of the conversion:

ReactantEnzymeProduct
LanosterolDHCR24This compound

Following its formation, this compound undergoes further enzymatic transformations to yield cholesterol within the Kandutsch-Russell pathway. ontosight.ai These steps involve the removal of methyl groups and modifications to the sterol ring system. nobelprize.org The conversion of this compound to cholesterol in the K-R pathway proceeds via intermediates such as 7-dehydrocholesterol (B119134). elifesciences.orgnih.gov The enzymes involved in the later steps of the Kandutsch-Russell pathway are largely the same as those used in the Bloch pathway. elifesciences.orgnih.gov For example, 7-dehydrocholesterol is converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7). karger.com

Conversion from Lanosterol via Reduction

Interplay with the Bloch Pathway of Cholesterol Synthesis

The Bloch and Kandutsch-Russell pathways represent two intersecting routes for cholesterol biosynthesis from lanosterol. acs.orgresearchgate.net The key difference lies in the timing of the reduction of the Δ24 double bond. elifesciences.org In the Bloch pathway, this reduction, catalyzed by DHCR24, is typically the final step, converting desmosterol (B1670304) to cholesterol. researchgate.netelifesciences.org In contrast, the Kandutsch-Russell pathway involves the earlier reduction of the Δ24 bond, starting with the conversion of lanosterol to this compound by DHCR24. mdpi.comresearchgate.net Despite being distinct pathways, they can be linked by the enzyme DHCR24, which can theoretically act on various intermediates to transfer flux between the two routes. researchgate.netresearchgate.net Some research suggests that cells may utilize a hybrid pathway that combines steps from both the Bloch and Kandutsch-Russell pathways. nih.gov

Role of this compound in Specific Tissues and Cell Types in Cholesterol Synthesis

The utilization of the Bloch and Kandutsch-Russell pathways, and thus the role of this compound, can be tissue and cell type-dependent. frontiersin.orgnih.gov While many cells use the Bloch pathway, the Kandutsch-Russell pathway, or a modified version thereof, has been observed in specific tissues such as the brain, skin, and preputial gland. frontiersin.orgnih.gov Studies have shown that in mice, the modified Kandutsch-Russell pathway is used for a significant portion of cholesterol biosynthesis in the brain, skin, and preputial gland. frontiersin.org

The liver is a major site of cholesterol synthesis. elifesciences.org Studies in liver and cultured hepatocytes have shown appreciable synthesis of this compound. elifesciences.orgelifesciences.org Approximately 5-10% of the sterol synthesized in the liver or cultured hepatocytes is converted to this compound. elifesciences.orgelifesciences.org However, this hepatic this compound may not always proceed through the full downstream steps of the canonical Kandutsch-Russell pathway. elifesciences.orgelifesciences.org The metabolic fate of this compound in the liver is not fully understood, and it may be converted to another sterol or exit the cholesterol biosynthetic pathway. elifesciences.org this compound synthesized in the liver might play a role in the feedback inhibition of cholesterol biosynthesis by promoting the degradation of HMG-CoA reductase, a key enzyme in the pathway. elifesciences.orgnih.gov

This compound in Brain and Skin Sterol Metabolism

In mammalian tissues, this compound is found as an intermediate in cholesterol biosynthesis. Studies have indicated the presence of this compound and other saturated side chain sterols in tissues such as the brain and skin. nih.govelifesciences.org Research in mice suggests that a "modified" Kandutsch-Russell pathway, which involves this compound, is utilized for a significant portion of cholesterol biosynthesis in the brain and skin, accounting for over 70% in these tissues. nih.govelifesciences.org While the exact function of this compound in the liver is not fully understood, studies suggest it may play a role in the feedback inhibition of HMG-CoA reductase, a key enzyme in cholesterol synthesis. nih.govelifesciences.org This effect appears to be specific to this compound, as other intermediates like lanosterol and lathosterol (B1674540) did not show the same activity. nih.govelifesciences.org The reduction of lanosterol to 24,25-dihydrolanosterol has been observed in homogenates of rat liver. capes.gov.br

This compound in Preputial Gland Sterol Synthesis

The preputial gland, a modified sebaceous gland found in rodents, is another tissue where this compound has been identified. nih.govmdpi.comresearchgate.netdntb.gov.ua Early research in preputial gland tumors led to the discovery of the Kandutsch-Russell pathway of cholesterol synthesis, in which this compound is an intermediate. mdpi.comresearchgate.net Similar to the brain and skin, the modified Kandutsch-Russell pathway is predominantly used for cholesterol biosynthesis in the preputial gland of mice. nih.govelifesciences.org

This compound in Ergosterol (B1671047) Biosynthesis in Fungi

In fungi, ergosterol is the primary sterol, fulfilling a role analogous to cholesterol in mammalian cell membranes. This compound and its related methylated form, 24-methylene-24,25-dihydrolanosterol (eburicol), are important intermediates in the fungal ergosterol biosynthetic pathway. researchgate.netuniprot.orgontosight.airesearchgate.netnih.govportlandpress.comoup.comnih.govasm.org

This compound as a Precursor to Ergosterol

The conversion of lanosterol or this compound/eburicol (B28769) to ergosterol involves a series of enzymatic steps, with the removal of the 14α-methyl group catalyzed by the enzyme lanosterol 14α-demethylase (CYP51) being a critical step. researchgate.netuniprot.orgresearchgate.netnih.govasm.org In many fungi, CYP51 acts on lanosterol or eburicol to produce precursors that are subsequently converted into ergosterol. researchgate.netuniprot.orgresearchgate.netnih.govasm.org Studies in yeasts such as Schizosaccharomyces pombe and Schizosaccharomyces octosporus have identified 24-methylene-24,25-dihydrolanosterol (eburicol) and suggested its role as a precursor to ergosterol, potentially through alternative biosynthetic routes from lanosterol. oup.comnih.gov Experimental evidence in Saccharomyces cerevisiae has demonstrated the conversion of labeled 24-methylene-dihydrolanosterol into ergosterol. portlandpress.com

Specificity of this compound Conversion in Different Fungal Species

The specificity of CYP51 towards different substrates, including this compound and eburicol, can vary among fungal species. While CYP51 generally has a strong specificity for a narrow range of substrates, the preferred intermediate for 14α-demethylation can differ. nih.govasm.org For instance, in filamentous fungi like Aspergillus, eburicol is a common substrate for CYP51. uniprot.org In contrast, in Saccharomyces cerevisiae, the methylation at C24 often occurs after the 14α-demethylation of lanosterol. uniprot.org The presence of 24-methylene-24,25-dihydrolanosterol in Schizosaccharomyces species suggests the existence of alternative pathways where C24 methylation may occur earlier. oup.comnih.gov Differences in the structure of the CYP51 enzyme across species, particularly in regions like the B' helix, can contribute to variations in substrate specificity. nih.gov Some fungal species also possess multiple genes encoding CYP51 (e.g., CYP51A, CYP51B, CYP51C), which may further influence substrate preferences and pathway flux. nih.gov

This compound in Plant Sterol Biosynthesis

Plant sterol biosynthesis primarily proceeds through cycloartenol (B190886) as the initial cyclic intermediate, unlike the lanosterol-initiated pathway in animals and fungi. researchgate.netacs.orgnih.gov However, some plants have been found to possess lanosterol synthase, suggesting the potential for a lanosterol-based pathway, albeit often minor compared to the cycloartenol route. nih.govresearchgate.net

Lanosterol and this compound Pathways in Plants

While cycloartenol is the main precursor for the abundant C24-alkylated phytosterols (B1254722) like sitosterol (B1666911) and campesterol, there is evidence suggesting the involvement of this compound or its derivatives in the biosynthesis of cholesterol in certain plant species. nih.govnih.gov Cholesterol serves as a precursor for important secondary metabolites in some plants, such as steroidal saponins (B1172615) and glycoalkaloids. nih.gov Studies on Solanum lycopersicum have indicated that plant CYP51, primarily known for demethylating obtusifoliol (B190407), can also demethylate 4-desmethyl-24,25-dihydrolanosterol, which is postulated to be an intermediate in a cholesterol biosynthetic route in these plants. nih.govnih.gov This suggests that in plants capable of cholesterol synthesis, pathways involving the reduction of cycloartenol or lanosterol derivatives to this compound-like structures may exist, branching off from the main phytosterol pathway. researchgate.netnih.gov

Accumulation of this compound in Genetically Modified Plants

Genetic modification targeting specific enzymes in the sterol biosynthesis pathway can lead to the accumulation of particular sterol intermediates, including this compound. Inhibiting C-4 demethylase, an enzyme responsible for removing methyl groups at the C-4 position, can result in the accumulation of 4,4-dimethyl sterols such as cycloartenol, 24(28)-methylene cycloartenol, or 24,25-dihydrolanosterol. google.com These accumulated sterols are considered non-utilizable by the plant. google.com Suppression of the gene encoding C-4 demethylase is a strategy that can be employed to achieve this accumulation in transgenic plants. google.com

Similarly, inhibition of 14α-methyl demethylase (CYP51) in plants can lead to the accumulation of 9β,19-cyclopropyl, 14α-methyl, and Δ8-sterols, which are intermediates of the main phytosterol pathway and are also non-utilizable. google.com While the primary substrate for plant CYP51 is typically obtusifoliol, some plant CYP51 enzymes can also demethylate 24,25-dihydrolanosterol or 4-desmethyl-24,25-dihydrolanosterol. nih.govresearchgate.net Accumulation of such intermediates due to enzyme disruption can alter the plant's sterol profile. google.com

Modifying the expression or activity of sterol biosynthetic enzymes through recombinant DNA technology in transgenic plants is a method to alter plant sterol compositions. google.com This can lead to desired changes, such as conferring resistance to insects, nematodes, fungi, or other environmental stresses, and potentially improving the nutritional value of the plants. google.comnih.gov

Analogues and Derivatives of this compound in Sterol Metabolism

Several analogues and derivatives of this compound are encountered in sterol metabolism, either as intermediates or as compounds with specific biological activities.

27-Nor-24,25-dihydrolanosterol (B1201050)

27-Nor-24,25-dihydrolanosterol (27-nor-DHL) is an analogue of 24,25-dihydrolanosterol that lacks the C-27 carbon in its side chain. Studies using reconstituted enzyme systems from rat liver microsomes containing cytochrome P-45014DM have shown that 27-nor-24,25-dihydrolanosterol can be converted to its corresponding 14-demethylated product. jst.go.jp This suggests that the enzyme responsible for 14α-demethylation can act on this compound analogues with modifications in the side chain, provided certain structural requirements are met. jst.go.jp

7-Oxo-24,25-dihydrolanosterol

7-Oxo-24,25-dihydrolanosterol (7-oxo-DHL) is a derivative of this compound with an oxo group at position 7. This compound has been investigated for its effects on cholesterol biosynthesis. 7-Oxo-24,25-dihydrolanosterol has been identified as an inhibitor of cholesterol biosynthesis from lanosterol in vitro. capes.gov.brnih.govjst.go.jp

Research in male Wistar rats demonstrated that dietary administration of 7-oxo-24,25-dihydrolanosterol at a level of 0.1% lowered serum total cholesterol and triglyceride levels. capes.gov.brjst.go.jp The hypolipidemic effect was slightly less pronounced than that of clofibrate (B1669205), a reference compound. capes.gov.brjst.go.jp The reduction in serum total cholesterol was associated with a slight decrease in high-density lipoprotein (HDL) cholesterol, leading to a reduced atherogenic index. capes.gov.brjst.go.jp Furthermore, 7-oxo-dihydrolanosterol showed a higher rate of decrease in liver total cholesterol compared to clofibrate after the diet was discontinued. capes.gov.brjst.go.jp Unlike clofibrate, 7-oxo-dihydrolanosterol did not cause a significant increase in liver size in rats. capes.gov.brjst.go.jp These findings suggest that 7-oxo-24,25-dihydrolanosterol possesses considerable hypolipidemic properties in rats. capes.gov.brjst.go.jp

32-Hydroxy-24,25-dihydrolanosterol

32-Hydroxy-24,25-dihydrolanosterol is a derivative of this compound with a hydroxyl group at position 32. It is considered a postulated intermediate in the 14α-demethylation of 24,25-dihydrolanosterol, a process catalyzed by cytochrome P-45014DM (CYP51). uniprot.orgnih.gov

Studies utilizing a reconstituted system with purified yeast cytochrome P-45014DM and NADPH-cytochrome P-450 reductase have investigated the metabolism of 32-hydroxy-24,25-dihydrolanosterol. nih.govdntb.gov.ua The reconstituted system converted both 32-hydroxy-24,25-dihydrolanosterol and 24,25-dihydrolanosterol to 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol, which is the 14α-demethylated product of 24,25-dihydrolanosterol. nih.gov The metabolism of these compounds was inhibited by ketoconazole (B1673606), a known inhibitor of cytochrome P-45014DM. nih.gov

Research indicates that the affinity of cytochrome P-45014DM for 32-hydroxy-24,25-dihydrolanosterol is significantly higher (approximately 20 times) than for 24,25-dihydrolanosterol. nih.gov Additionally, the enzyme metabolized the 32-hydroxylated intermediate about four times faster under the experimental conditions. nih.gov Spectral analysis suggests that the 32-hydroxyl group interacts with the heme iron of the oxidized cytochrome, potentially contributing to the high affinity. nih.gov These findings support the role of 32-hydroxy-24,25-dihydrolanosterol as an intermediate in the 14α-demethylation pathway of this compound by cytochrome P-45014DM. nih.gov The 14α-demethylation catalyzed by CYP51 is understood to proceed through a series of monooxygenation steps involving 32-hydroxy and 32-oxo intermediates. uniprot.orgnih.gov

24-Methylene-24,25-dihydrolanosterol (Ebericol)

24-Methylene-24,25-dihydrolanosterol, also known as Ebericol or Eburicol, is a tetracyclic triterpenoid (B12794562) that can be described as 24,25-dihydrolanosterol with an additional methylene (B1212753) substituent at position 24. nih.gov It is a natural product found in various organisms, including Taiwanofungus camphoratus, Alternaria gaisen, and Alternaria kikuchiana. nih.gov Ebericol is a 3β-sterol and a 14α-methyl steroid, functionally related to 24,25-dihydrolanosterol. nih.gov

Ebericol plays a role in the ergosterol biosynthesis pathway in certain fungi. nih.govnih.gov In yeasts like Schizosaccharomyces pombe and Schizosaccharomyces octosporus, ebericol has been identified as a precursor of ergosterol. nih.gov In these species, the methylation at C-24 can occur on lanosterol, leading to the formation of ebericol, which is then subsequently demethylated. nih.gov This is in contrast to the classical pathway in Saccharomyces cerevisiae, where C-24 methylation typically occurs after the demethylation steps.

Studies involving the inhibition of fungal sterol biosynthesis with agents like ketoconazole have shown an increase in the levels of lanosterol and ebericol, concurrent with a decrease in ergosterol content in Schizosaccharomyces species. nih.gov This further supports ebericol's position as an intermediate in their ergosterol synthesis pathway. nih.gov

Ebericol is also a substrate for the cytochrome P450 sterol 14α-demethylase (CYP51) in some organisms. researchgate.netuniprot.orgresearchgate.net While mammalian and yeast CYP51 orthologs can demethylate ebericol in vitro, the rate might be lower compared to their preferred substrates like lanosterol or 24,25-dihydrolanosterol. uniprot.orgresearchgate.net In filamentous fungi like Ustilago maydis, eburicol is reported as the physiological substrate for CYP51. nih.gov Accumulation of eburicol and obtusifoliol has been observed in the plant pathogenic ascomycete Leptosphaeria maculans when ergosterol biosynthesis is inhibited by the antifungal agent flutriafol, which targets CYP51. researchgate.net

Enzymology and Reaction Mechanisms Involving Dihydrolanosterol

Enzymes Catalyzing Dihydrolanosterol Synthesis and Metabolism

Several enzymes are involved in the synthesis and subsequent metabolism of this compound. Two key enzymes in this process are Lanosterol (B1674476) 14α-Demethylase (CYP51) and Sterol Δ24-Reductase (DHCR24). pnas.orguniprot.orgresearchgate.netresearchgate.net

Lanosterol 14α-Demethylase (CYP51)

Lanosterol 14α-Demethylase (CYP51), a member of the cytochrome P450 superfamily, is a crucial enzyme in eukaryotic sterol biosynthesis. pnas.orgasm.org It catalyzes the oxidative removal of the 14α-methyl group from various sterol precursors, including this compound. pnas.orgasm.org This demethylation step is essential for the conversion of lanosterol and its derivatives into downstream sterols like cholesterol and ergosterol (B1671047). pnas.orgasm.org

Catalytic Activity on this compound

CYP51 exhibits catalytic activity on this compound, facilitating its conversion into a 14α-demethylated product. pnas.orguniprot.orgpnas.org In mammals, CYP51A1 catalyzes the three-step, six-electron oxidation of 24,25-dihydrolanosterol to form 4,4-dimethyl-8,14-cholestadien-3β-ol, which is an intermediate in cholesterol biosynthesis. nih.govuniprot.org Studies have shown that CYP51 from Mycobacterium tuberculosis also catalyzes the 14α-demethylation of 24,25-dihydrolanosterol, producing the corresponding 8,14-diene. pnas.org Yeast CYP51 (Erg11) can also demethylate 24,25-dihydrolanosterol, albeit at a lower rate compared to lanosterol. uniprot.org

Three-Step Oxidative Removal of 14α-Methyl Group

The removal of the 14α-methyl group by CYP51 is a multi-step oxidative process involving three successive monooxygenation reactions. pnas.orgjuniperpublishers.comfrontiersin.org This process converts the 14α-methyl group successively into a 14α-hydroxymethyl, a 14α-carboxaldehyde, and finally leads to the elimination of formic acid with the concomitant introduction of a Δ14,15 double bond into the sterol core. pnas.orgjuniperpublishers.comfrontiersin.orgnih.gov Each step requires molecular oxygen and reducing equivalents, typically supplied by NADPH via a P450 reductase partner. juniperpublishers.comfrontiersin.org

Structural Biology of CYP51 and this compound Binding

The structural biology of CYP51 provides insights into how it binds this compound and catalyzes the demethylation. CYP51 enzymes share conserved structural features, including a substrate recognition site that accommodates the sterol substrate. asm.orgjuniperpublishers.com Crystal structures of CYP51, including those in complex with substrate analogs like 14α-methylenecyclopropyl-Δ7-24,25-dihydrolanosterol, have been determined. researchgate.netnih.gov These structures reveal the orientation of the substrate within the active site and highlight key amino acid residues involved in substrate binding. researchgate.netnih.gov The binding cavity of CYP51 is considered relatively rigid, which contributes to its narrow substrate specificity, primarily recognizing 14α-methylated sterols. researchgate.netresearchgate.netnih.gov

Sterol Δ24-Reductase (DHCR24)

Sterol Δ24-Reductase (DHCR24), also known as 24-dehydrocholesterol reductase or Seladin-1, is an enzyme involved in cholesterol biosynthesis. ontosight.aimedlineplus.govuniprot.org DHCR24 catalyzes the reduction of the Δ24 double bond in the side chain of certain sterol intermediates. ontosight.aimedlineplus.govuniprot.org In the Kandutsch-Russell pathway of cholesterol synthesis, DHCR24 converts lanosterol to 24,25-dihydrolanosterol by reducing the Δ24 double bond. ontosight.aimedlineplus.govontosight.aireactome.orgmdpi.comnih.gov This reaction is a key step in this specific route to cholesterol. ontosight.ai DHCR24 is a membrane-bound enzyme typically located in the endoplasmic reticulum. juniperpublishers.comreactome.orgnih.gov Its activity is regulated, including transcriptional regulation by SREBP family transcription factors. reactome.org

Here is a summary of the enzymes and their actions on this compound:

EnzymeSubstrate(s) Involving this compoundReaction CatalyzedPathway Involved (Mammals)
Lanosterol 14α-Demethylase (CYP51)This compoundOxidative removal of 14α-methyl group, introduction of Δ14,15 double bond. pnas.orgfrontiersin.orgCholesterol Biosynthesis
Sterol Δ24-Reductase (DHCR24)LanosterolReduction of Δ24 double bond to form 24,25-dihydrolanosterol. ontosight.aimedlineplus.govnih.govKandutsch-Russell Pathway
Stereochemical Aspects of C24-Reduction

The stereochemistry of the C24-reduction catalyzed by sterol Δ24-reductase has been investigated. Research indicates that the addition of hydrogen to the 24(25)-double bond of the substrate occurs in an anti fashion. This involves the addition of a hydrogen from the re-face of the C24 carbon and the si-face of the C25 carbon acs.orgnih.gov. Experiments using labeled NADPH, such as [4-pro-S-3H]NADPH, have demonstrated the retention of 2H at C24 during the conversion of this compound acs.orgnih.gov.

Other Enzymes Involved in this compound Transformations

Beyond the reduction of the Δ24 double bond, this compound undergoes further enzymatic modifications as it is converted to downstream sterols. A key enzyme involved in the transformation of this compound is Cytochrome P450 Family 51 (CYP51), also known as lanosterol 14α-demethylase wikipedia.orgresearchgate.netportlandpress.commedchemexpress.comresearchgate.net. CYP51 catalyzes the oxidative removal of the 14α-methyl group from sterol precursors, including this compound researchgate.netportlandpress.comresearchgate.net. This is a critical step in the biosynthesis of cholesterol and ergosterol researchgate.netresearchgate.net.

Other enzymes in the sterol biosynthetic pathway can also act on this compound or its derivatives. For instance, sterol side-chain reductase (SSR) in plants has been shown to reduce Δ24,25 double bonds nih.gov. While primarily discussed in the context of cycloartenol (B190886) reduction, this highlights the enzymatic capacity for saturating the side chain double bond. Cholesterol esterase has been noted to act on the hydroxyl group at the C-3 position of this compound biosynth.com.

Molecular Mechanisms of Enzyme-Substrate Interactions

The interaction between this compound and the enzymes that act upon it involves specific molecular mechanisms. For CYP51, the 14α-demethylation of sterols like this compound is a multi-step oxidative process researchgate.netnih.govresearchgate.net. Proposed mechanisms for the final C-C cleavage step, which releases the 14α-carbon as formic acid, involve the roles of P450 Compound 0 (ferric peroxide anion, FeO₂⁻) or Compound I (perferryl oxygen, FeO³⁺) researchgate.netnih.gov. Studies using ¹⁸O incorporation have provided insights into the contributions of these different intermediates to the catalytic mechanism researchgate.netnih.gov. For human P450 51A1, a major contribution of the FeO₂⁻ mechanism has been observed, although a minor contribution of a Compound I mechanism is also indicated researchgate.netnih.gov.

The binding of this compound and its intermediates to CYP51 is characterized by tight association, contributing to the processive nature of the 14α-demethylation reaction researchgate.netnih.govuq.edu.au. The interaction of the 32-hydroxyl group of 32-hydroxy-24,25-dihydrolanosterol, a postulated intermediate in the 14α-demethylation of this compound, with the heme iron of oxidized CYP51 may contribute to the high affinity of this intermediate for the enzyme nih.gov.

While not directly focused on this compound, studies on related enzymes like C24-SMT (which performs a similar side-chain modification) suggest that the flexibility of the sterol side chain is important for assuming a productive conformation when bound to the enzyme, facilitating the catalytic reaction mdpi.comresearchgate.net.

Kinetic Studies of this compound Transformations

Kinetic studies have provided valuable data on the rates and efficiencies of enzymatic transformations involving this compound. The 14α-demethylation of this compound by human P450 51A1 has been shown to be a highly kinetically processive reaction researchgate.netnih.govuq.edu.au. This means that the intermediate products of the multi-step reaction remain bound to the enzyme and are efficiently converted to the final product researchgate.netnih.govuq.edu.au. Kinetic modeling and analysis of dissociation rates of enzyme-substrate complexes have supported this high processivity uq.edu.au.

Studies comparing the metabolism of this compound and its hydroxylated intermediate, 32-hydroxy-24,25-dihydrolanosterol, by purified yeast CYP51 have also been conducted. These studies indicated that the affinity of yeast CYP51 for 32-hydroxy-24,25-dihydrolanosterol was significantly higher (about 20 times) than for this compound. Furthermore, the enzyme metabolized the hydroxylated intermediate at a faster rate (about 4 times faster) under the experimental conditions nih.gov.

While kinetic data specifically for DHCR24 acting on this compound was not extensively detailed in the search results, related studies on DHCR24 substrate specificity have been performed, indicating varying reactivities for different Δ24-unsaturated sterols mdpi.com. Kinetic constants, such as Km and kcat, have been established for enzymes involved in sterol side-chain modifications, including C24-SMT, providing insights into their catalytic efficiency mdpi.comresearchgate.net.

Here is a summary of some research findings related to enzyme activity on this compound and related sterols:

EnzymeSubstrate(s)Key FindingCitation
DHCR24Lanosterol, Δ24-unsaturated sterolsCatalyzes anaerobic reduction of Δ24 double bond using NADPH. Reduction proceeds via protonation and hydride addition. researchgate.netmdpi.com
CYP51 (Lanosterol 14α-demethylase)This compound, Lanosterol, Obtusifoliol (B190407)Catalyzes oxidative removal of 14α-methyl group. Highly processive reaction for human P450 51A1. researchgate.netportlandpress.comresearchgate.netnih.govuq.edu.au
Yeast CYP51This compound, 32-hydroxy-24,25-dihydrolanosterolHigher affinity and faster metabolism for 32-hydroxy intermediate compared to this compound. nih.gov
Cholesterol esteraseThis compoundActs on the C-3 hydroxyl group. biosynth.com

Regulation of Dihydrolanosterol Metabolism and Sterol Homeostasis

Feedback Regulation Mechanisms of Cholesterol Synthesis by Dihydrolanosterol

Cellular cholesterol levels are tightly controlled through a complex feedback system involving multiple regulatory layers. This compound participates in this system by signaling the abundance of sterol precursors, thereby influencing the rate of cholesterol synthesis. frontiersin.organnualreviews.orgcapes.gov.brontosight.ai This feedback is crucial for preventing the overaccumulation of sterols, which can be detrimental to the cell. capes.gov.br

This compound-Mediated Degradation of HMG-CoA Reductase (HMGCR)

A primary mechanism by which this compound regulates cholesterol synthesis is by promoting the degradation of HMGCR, the rate-limiting enzyme of the mevalonate (B85504) pathway. ontosight.aiselleckchem.comnih.govfrontiersin.org Accumulation of intracellular sterols, including this compound, triggers the degradation of HMGCR through a process known as endoplasmic reticulum-associated degradation (ERAD). frontiersin.orgnih.govescholarship.orgpnas.org This leads to a reduction in mevalonate production and subsequently slows the flux through the cholesterol synthesis pathway. frontiersin.orgnih.govnih.gov

Role of Insig Proteins in HMGCR Ubiquitination and Degradation

The degradation of HMGCR mediated by this compound is dependent on Insig proteins (Insig-1 and Insig-2), which are integral membrane proteins of the endoplasmic reticulum. frontiersin.organnualreviews.orgnih.govfrontiersin.orgnih.govescholarship.orgresearchgate.net Sterol accumulation triggers the binding of Insig proteins to the sterol-sensing domain (SSD) of HMGCR. frontiersin.orgescholarship.orgresearchgate.net This binding event is a critical step that leads to the ubiquitination of HMGCR by Insig-associated E3 ubiquitin ligases, such as gp78, TRC8, and RNF145. frontiersin.orgnih.govescholarship.org Ubiquitination marks HMGCR for proteasomal degradation, effectively reducing the cellular levels of the enzyme. frontiersin.orgnih.govescholarship.orgresearchgate.net

Specificity of this compound in HMGCR Regulation

Research indicates that this compound is particularly effective at stimulating the ubiquitination and degradation of HMGCR. nih.govelifesciences.org Unlike cholesterol, which does not potently induce rapid ubiquitination of HMGCR, this compound has been shown to potently stimulate this process both in vitro and in intact cells. nih.gov Studies have demonstrated that this effect is specific to this compound, with other intermediates like lanosterol (B1674476) and lathosterol (B1674540) showing less or no such activity. elifesciences.org This suggests a specific mechanism by which this compound is recognized to initiate the HMGCR ERAD pathway, potentially involving direct binding to the membrane domain of HMGCR. pnas.org

Impact on SREBP Pathway

While this compound effectively promotes HMGCR degradation, its impact on the SREBP (Sterol Regulatory Element-Binding Protein) pathway appears distinct from that of other regulatory sterols like 25-hydroxycholesterol (B127956) (25HC). nih.govpnas.orgresearchgate.netresearchgate.net SREBPs are transcription factors that control the expression of genes involved in cholesterol synthesis and uptake. annualreviews.orgcapes.gov.brnih.govnih.gov The proteolytic activation of SREBPs is also regulated by sterol levels, with high sterols preventing their transport from the ER to the Golgi. annualreviews.orgnih.govnih.gov While 25HC inhibits the Scap-mediated proteolytic activation of SREBP-2 by inducing Insig binding to Scap, this compound primarily accelerates HMGCR degradation and does not inhibit the ER-to-Golgi transport of the Scap-SREBP complex. nih.govpnas.orgnih.govresearchgate.net This differential modulation allows for a nuanced feedback control where this compound can suppress its own synthesis by reducing HMGCR levels without necessarily shutting down the entire SREBP-dependent transcriptional program responsible for the synthesis of downstream intermediates and cholesterol itself. nih.gov

Transcriptional and Post-Transcriptional Regulation of Enzymes

The regulation of cholesterol biosynthesis involves both transcriptional and post-transcriptional mechanisms. annualreviews.orgfrontiersin.orge-dmj.org Transcriptional control is largely mediated by SREBPs and Liver X Receptors (LXRs), which regulate the expression of genes encoding enzymes in the pathway. annualreviews.orge-dmj.orgnih.govnih.gov Post-transcriptional regulation, on the other hand, involves mechanisms like protein degradation and modulation of enzyme activity. annualreviews.orgnih.govfrontiersin.orge-dmj.orgwikipedia.org this compound's primary role is in the post-transcriptional regulation of HMGCR through accelerated degradation. nih.govfrontiersin.orgelifesciences.org However, the levels of this compound itself can be influenced by transcriptional regulation of enzymes involved in its metabolism, such as CYP51A1. researchgate.netnih.gov

Hormonal and Cellular Signaling Pathways Influencing this compound Levels

Cellular this compound levels can be influenced by various factors, including the activity of enzymes in the cholesterol synthesis pathway and potentially by hormonal and cellular signaling pathways. For instance, inhibition of CYP51A1, an enzyme that acts on this compound, leads to the accumulation of this intermediate. researchgate.netnih.gov Oxygen deprivation has also been shown to cause this compound to accumulate in cells, potentially due to the oxygen requirement of downstream enzymes like CYP51. nih.govnih.gov Furthermore, elevated levels of this compound have been associated with the activation of certain cellular signaling pathways, such as the WNT/NFKB signaling pathway, which can influence cell proliferation. nih.govbiorxiv.org This suggests a broader interplay between this compound metabolism and cellular signaling beyond its direct role in HMGCR regulation.

Oxygen Sensing and this compound Accumulation in Hypoxia

Cellular oxygen availability plays a critical role in regulating sterol metabolism, particularly the synthesis of cholesterol. Cholesterol biosynthesis is a highly oxygen-dependent pathway, requiring eleven molecules of dioxygen to synthesize one molecule of cholesterol from acetyl-CoA. Nine of these oxygen molecules are consumed during the removal of methyl groups from lanosterol and its metabolite, 24,25-dihydrolanosterol, by enzymes such as lanosterol 14α-demethylase (CYP51) and C4-methyl sterol oxidase. nih.govnih.govresearchgate.netescholarship.org

Under conditions of oxygen deprivation, or hypoxia, the reduced availability of oxygen directly impacts the activity of these oxygen-dependent enzymes in the cholesterol synthesis pathway. This leads to a slowing of the demethylation process of lanosterol and 24,25-dihydrolanosterol. karger.comnih.govmdpi.com Consequently, both lanosterol and 24,25-dihydrolanosterol accumulate within cells during hypoxia. nih.govresearchgate.netescholarship.orgkarger.comnih.govmdpi.comfrontiersin.orgnih.govresearchgate.net

This accumulation of methylated sterols, including this compound, is not merely a passive consequence of enzyme inhibition but functions as a critical component of a novel oxygen-sensing mechanism. nih.govmdpi.com The accumulated lanosterol and 24,25-dihydrolanosterol interact with Insig proteins, which are endoplasmic reticulum membrane proteins. nih.govnih.govnih.govmdpi.com This interaction stimulates the binding of Insig proteins to 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR), the rate-limiting enzyme in cholesterol synthesis. nih.govnih.govnih.govmdpi.com The binding of Insigs to HMGCR promotes its ubiquitination and subsequent degradation via the endoplasmic reticulum-associated degradation (ERAD) pathway. nih.govnih.govnih.gov

Research findings have demonstrated this phenomenon in various cell types, including CHO cells and human monocytes. nih.govfrontiersin.orgnih.govresearchgate.net For example, studies in CHO-7 cells showed that incubation under hypoxic conditions (1% oxygen) led to the accumulation of lanosterol and 24,25-dihydrolanosterol. researchgate.net This accumulation was associated with increased degradation of HMGCR. nih.govnih.govnih.gov Similarly, in human monocytic THP-1 cells exposed to hypoxia (1% O2), 24,25-dihydrolanosterol markedly accumulated, while downstream sterol intermediates like lathosterol and desmosterol (B1670304) were reduced. frontiersin.orgnih.gov

This coordinated response, involving the accumulation of this compound and lanosterol and the HIF-1α-mediated increase in Insigs, represents a crucial adaptive mechanism that links oxygen sensing to the regulation of cholesterol synthesis. nih.govnih.govnih.govmdpi.com It helps to prevent the wasteful consumption of oxygen by the sterol synthesis pathway during periods of low oxygen availability. nih.gov

Data from research studies illustrate the changes in sterol levels under normoxic and hypoxic conditions.

SterolNormoxia (Relative Level)Hypoxia (Relative Level)Change (Fold)
24,25-DihydrolanosterolBaselineAccumulatedIncrease
LanosterolBaselineAccumulatedIncrease
LathosterolBaselineReducedDecrease
DesmosterolBaselineReducedDecrease
CholesterolBaselineMinimally attenuatedSlight decrease

Note: Relative levels and fold changes are illustrative based on research findings indicating accumulation or reduction under hypoxia compared to normoxia. Specific numerical values can vary depending on cell type, duration and severity of hypoxia, and experimental methodology. karger.comfrontiersin.orgnih.govresearchgate.net

The accumulation of this compound and lanosterol, therefore, serves as a key signal in this oxygen-sensing pathway, directly influencing the degradation of HMGCR and modulating the flux of cholesterol synthesis in response to oxygen availability. nih.govnih.govnih.govmdpi.com

Physiological and Pathophysiological Roles of Dihydrolanosterol

Dihydrolanosterol in Normal Cellular Function and Development

This compound participates in essential cellular processes, primarily through its role in sterol biosynthesis. ontosight.ai

Precursor for Hormone Synthesis

This compound is an intermediate in the biosynthesis pathway that ultimately leads to cholesterol. ontosight.aimedlineplus.gov Cholesterol is a direct precursor for the synthesis of various steroid hormones, including glucocorticoids and sex hormones, as well as bile acids and vitamin D. researchgate.netnih.govfrontiersin.org Therefore, as a compound within the cholesterol synthesis pathway, this compound indirectly contributes to the pool of precursors available for hormone production. ontosight.aimedlineplus.gov The sterol biosynthesis pathway, involving intermediates like this compound, is essential for normal embryonic development, partly due to the requirement for cholesterol in processes like the hedgehog signaling pathway and the formation of myelin. medlineplus.govmedlineplus.gov

This compound in Disease States

Disruptions in the metabolic pathways involving this compound can lead to its accumulation, contributing to the pathology of certain genetic disorders. researchgate.netjensenlab.org

This compound Accumulation in Genetic Disorders of Sterol Metabolism

Inborn errors of cholesterol synthesis can lead to the accumulation of specific sterol intermediates, resulting in severe developmental abnormalities and disease. researchgate.netjensenlab.org this compound is one such intermediate that can accumulate when certain enzymes in the cholesterol synthesis pathway are deficient. researchgate.netjensenlab.org

Cholesteryl Ester Storage Disease (CESD) is an autosomal recessive lysosomal storage disorder caused by mutations in the LIPA gene, leading to a deficiency in lysosomal acid lipase. nih.govrarediseases.orgmsdmanuals.com This enzyme is responsible for hydrolyzing cholesteryl esters and triglycerides within lysosomes. rarediseases.orgmsdmanuals.com While the primary accumulation in CESD is cholesteryl esters and triglycerides, the broader disruption of lipid metabolism in this disorder can potentially affect the levels of various sterols and their precursors, although the direct accumulation of this compound as a primary feature of CESD is not as prominently documented as the accumulation of cholesteryl esters. CESD is characterized by the accumulation of fatty substances in tissues, particularly the liver, leading to hepatomegaly, liver fibrosis, and potentially cirrhosis, as well as dyslipidemia and premature atherosclerosis. nih.govrarediseases.orgmsdmanuals.com

Hyper-IgD Syndrome

Hyper-IgD Syndrome (HIDS), also known as Mevalonic Aciduria, is a periodic fever syndrome. kennedykrieger.org While the primary metabolic defect in HIDS involves a deficiency in the enzyme mevalonate (B85504) kinase, leading to an accumulation of mevalonic acid, this compound is listed as a metabolite pathway associated with Hyper-IgD Syndrome in databases. nih.govhmdb.cagenebe.net This association suggests potential links between the mevalonate pathway, cholesterol synthesis intermediates like this compound, and the pathophysiology of HIDS, although the precise role of this compound accumulation in the clinical manifestations of HIDS requires further investigation. kennedykrieger.org

This compound in Hypercholesterolemia and Atherosclerosis

Dysregulation of the cholesterol biosynthesis pathway, in which this compound is an intermediate, has been implicated in diseases such as hypercholesterolemia and atherosclerosis. ontosight.aiontosight.ai this compound has been shown to promote the ubiquitination and degradation of 3-hydroxy-3-methylglutaryl (HMG)-CoA reductase (HMGCR), a key enzyme in cholesterol biosynthesis, thereby rapidly inactivating cholesterol synthesis. nih.govfrontiersin.org HMGCR ubiquitination is promoted by intermediate sterols like this compound and certain oxysterols, but not by cholesterol itself. nih.gov

Atherosclerosis is a condition characterized by plaque buildup in artery walls, leading to vascular complications. nih.gov Cholesterol and inflammation regulation are major therapeutic targets for atherosclerosis. nih.gov While statins, which inhibit HMGCR, have shown effectiveness, residual risk remains. nih.gov Understanding the roles of intermediate sterols like this compound in cholesterol metabolism and its regulation may offer insights into alternative therapeutic strategies for hypercholesterolemia and atherosclerosis. ontosight.ai

This compound in Cancer and Cell Proliferation Pathways

Increased biosynthesis of lipids, including cholesterol, is observed in cancer cells to support proliferation. nih.gov Sterol intermediates, including this compound, have been investigated for their roles in cancer and cell proliferation pathways. nih.govnih.govbiorxiv.org

Studies have shown that accumulation of 24,25-dihydrolanosterol can promote cell proliferation in hepatocytes. nih.govbiorxiv.org This effect is in contrast to the accumulation of other sterols like desmosterol (B1670304) and lathosterol (B1674540), which have been associated with slower proliferation rates and increased apoptosis. nih.govbiorxiv.org Elevated levels of 24,25-dihydrolanosterol in certain knockout cell lines showed a significantly higher proportion of cells in the G2+M phase of the cell cycle, consistent with enriched cancer and cell cycle pathways. biorxiv.org This pro-proliferative effect may be mediated through the activation of pathways such as WNT/NFKB/SMAD signaling, leading to elevated levels of LEF1, a transcription factor known to promote cell proliferation and epithelial-mesenchymal transition. nih.govbiorxiv.org

Inhibition of lanosterol (B1674476) 14-alpha demethylase, an enzyme involved in the conversion of lanosterol and this compound, has been shown to induce accumulation of lanosterol and this compound and depress cell proliferation, leading to apoptosis in certain cancer cell lines. aacrjournals.orgnih.gov This suggests that while this compound accumulation might promote proliferation in some contexts, disrupting its metabolism can have inhibitory effects on cancer cell growth. aacrjournals.orgnih.gov

This compound as a Potential Biomarker for Liver Disease

The levels of various sterols and vitamin D derivatives in serum can vary significantly among individuals and may reflect underlying physiological and pathophysiological processes. pnas.org Interindividual variation in the levels of 24,25-dihydrolanosterol in serum has been observed to be substantial, ranging over thousands of fold in different individuals. pnas.org

Liver diseases, including non-alcoholic fatty liver disease (NAFLD), fibrosis, cirrhosis, and hepatocellular carcinoma, are associated with improper liver function. nih.govmdpi.com While conventional liver biomarkers exist, there is ongoing research to identify more precise biomarkers for liver illness. nih.gov Alterations in lipid metabolism are a feature of liver diseases like NAFLD. gutnliver.orgmdpi.com Given the central role of the liver in cholesterol metabolism and the significant variation in this compound levels in serum, further research is warranted to investigate the potential of this compound as a biomarker for specific liver diseases or their severity. pnas.orghenryford.com

Intermediates as Biologically Active Agents

Sterol intermediates, including this compound, are increasingly recognized as biologically active agents with functions beyond simply being precursors to cholesterol. nih.gov These intermediates can influence various cellular processes and signaling pathways. nih.gov

This compound's Effects on Cell Proliferation

As discussed in Section 5.2.3, this compound has been shown to influence cell proliferation. nih.govbiorxiv.orguky.edu Research indicates that elevated concentrations of 24,25-dihydrolanosterol can promote cell proliferation, particularly in hepatocytes. nih.govbiorxiv.org This effect appears to be distinct from that of other sterol intermediates in the cholesterol synthesis pathway. nih.govbiorxiv.org The mechanism may involve the activation of specific signaling pathways, such as the WNT/NFKB/SMAD pathway, leading to the upregulation of pro-proliferative transcription factors like LEF1. nih.govbiorxiv.org

Conversely, studies involving the inhibition of enzymes that process this compound have demonstrated that the resulting accumulation of this intermediate can lead to depressed cell proliferation and the induction of apoptosis in certain cell lines, highlighting the complex and context-dependent nature of this compound's effects on cell growth. aacrjournals.orgnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound440560
Cholesterol5997
Lanosterol26808
Desmosterol5281502
Lathosterol644344
Zymostenol12303544
7-Dehydrocholesterol (B119134)644343
Mevalonic acid10004
Mevalonate10004
25-Hydroxycholesterol (B127956)64530
27-Hydroxycholesterol64531
7α-Hydroxycholesterol68505
24(S)-Hydroxycholesterol102810
7α,25-dihydroxycholesterol183393
Eburicol (B28769)101508
Obtusifoliol (B190407)169075
Ergosterol (B1671047)513705
Campesterol17332
β-sitosterol22161
Cycloartenol (B190886)183380
Cycloartanol12303541
4-desmethyl-24,25-dihydrolanosterolNot readily available in standard databases, typically referred to by its full name or as a derivative.
Agnosterol172930
Dihydroagnosterol12303542

Data Tables

Based on the available search results, detailed quantitative data tables directly linking specific this compound concentrations to physiological or pathophysiological outcomes in a structured format suitable for interactive display are limited. However, the qualitative findings regarding its effects on cell proliferation can be summarized.

Table 1: Summary of this compound's Effect on Cell Proliferation

Sterol IntermediateEffect on Cell ProliferationAssociated Pathways/NotesSource(s)
24,25-DihydrolanosterolPromotesAssociated with increased cells in G2+M phase, enriched cancer and cell cycle pathways, elevated LEF1 via WNT/NFKB/SMAD signaling. nih.govbiorxiv.org
LanosterolPromotesStructurally distinct from cholesterol, not immediately toxic at high concentrations. nih.gov
DesmosterolSlowsAssociated with downregulated E2F, mitosis, cell cycle transition, enriched HNF1A tumor suppressor, promotes apoptosis. nih.govbiorxiv.org
LathosterolSlowsAssociated with downregulated E2F, mitosis, cell cycle transition, enriched HNF1A tumor suppressor, promotes apoptosis. nih.govbiorxiv.org
7-DehydrocholesterolMay substitute for cholesterol in cell divisionAccumulates when sterol Δ7-reductase is inhibited. aacrjournals.org

Note: This table summarizes findings from specific research contexts and may not be universally applicable to all cell types or conditions.

Potential Anti-inflammatory and Antioxidant Properties of this compound Derivatives

Research into the biological activities of sterols, including lanosterol and its derivatives, has explored potential anti-inflammatory and antioxidant properties ontosight.airesearchgate.netmdpi.comacs.orgacs.orgresearchgate.netnih.gov. While studies often focus on lanosterol or other phytosterols (B1254722), some findings suggest relevance for this compound derivatives.

Oxygenated lanosterol derivatives have been investigated for their effects on cholesterol biosynthesis, with one derivative possessing 7-oxo and 15α-hydroxy groups demonstrating potent inhibition of cholesterol synthesis from 24,25-dihydrolanosterol in a rat hepatic system jst.go.jp. This indicates that modifications to the lanostane (B1242432) structure, the core of this compound, can yield compounds with biological activity related to sterol metabolism jst.go.jp.

Furthermore, studies on lanostane derivatives, which share the fundamental tetracyclic structure with this compound, have shown moderate inhibitory activities against 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) researchgate.net. These enzymes are key mediators in inflammatory processes, suggesting a potential anti-inflammatory effect for certain lanostane-type compounds researchgate.net. For instance, one lanostane derivative, pholiol F, exhibited IC50 values of 194.5 μM against 5-LOX and 439.8 μM against COX-2 in inhibitory assays researchgate.net.

While direct, detailed research specifically on the anti-inflammatory and antioxidant properties of isolated this compound derivatives is less extensively documented in the provided snippets compared to other sterol types or lanosterol itself, the activity observed for related lanostane structures and oxygenated derivatives in metabolic pathways suggests this is an area of potential interest for further investigation researchgate.netjst.go.jp. Some sources broadly mention anti-inflammatory and antioxidant properties in the context of this compound or its oxygenated forms ontosight.ai.

This compound in Meiosis Activating Sterol (MAS) Production

This compound plays a significant role as a precursor in the synthesis of certain Meiosis Activating Sterols (MAS). MAS are intermediates in the cholesterol biosynthetic pathway that have been shown to influence meiotic maturation in mammalian gametes mdpi.comoup.comnih.govoup.com.

The enzyme Lanosterol 14-alpha demethylase (CYP51A1) is a key enzyme in the post-squalene cholesterol synthesis pathway nih.govoup.commdpi.comportlandpress.comresearchgate.net. CYP51A1 catalyzes the removal of the 14α-methyl group from both lanosterol and 24,25-dihydrolanosterol nih.govoup.comportlandpress.com. This reaction is a crucial step in the conversion of these precursors to downstream sterols nih.govportlandpress.com.

In the context of MAS production, CYP51A1 acts on this compound to produce dihydro-FF-MAS (also referred to as MAS-412) nih.govoup.comportlandpress.com. This occurs within the Kandutsch-Russell pathway, one of the two main branches of cholesterol synthesis nih.gov. The Bloch pathway, in contrast, proceeds via intermediates that retain the Δ24 double bond, with lanosterol being converted to FF-MAS by CYP51A1 nih.govoup.comportlandpress.com.

Studies have demonstrated that MAS sterols, including MAS-412, can reinitiate meiosis in vitro in mouse oocytes oup.comoup.com. This highlights the biological significance of the sterols produced via the enzymatic modification of this compound by CYP51A1 oup.comoup.com.

While cholesterol synthesis flux can vary between tissues and cell types, with different pathways being utilized to varying degrees, this compound is recognized as a substrate for CYP51A1 leading to the formation of MAS-related sterols oup.comnih.govelifesciences.org. For example, the liver has been identified as a tissue where this compound synthesis is appreciable nih.gov.

Beyond its role as a direct precursor to dihydro-FF-MAS, this compound, along with other C4-dimethylated sterol intermediates like lanosterol and FF-MAS, has been shown to have regulatory functions within the mevalonate pathway nih.gov. These intermediates were found to significantly increase upon mevalonate loading in cells and augmented the degradation of HMG-CoA reductase (HMGCR) and inhibited the cleavage of SREBP-2, two major regulatory mechanisms of cholesterol biosynthesis nih.gov. This suggests that this compound is not merely an inert intermediate but participates in the feedback regulation of sterol synthesis nih.govmdpi.com.

Advanced Research Methodologies and Experimental Approaches

Isotope Tracing and Metabolic Flux Analysis for Dihydrolanosterol Pathways

Isotope tracing and metabolic flux analysis are powerful techniques used to elucidate the complex pathways of sterol biosynthesis, including those involving this compound. By using stable isotopes, such as deuterium (B1214612) oxide (D₂O) or ¹³C-labeled precursors, researchers can track the flow of atoms through metabolic networks and quantify reaction rates (fluxes). elifesciences.orgnih.govresearchgate.netnih.govnih.gov

Studies utilizing stable isotope labeling, combined with mass spectrometry, have revealed insights into the tissue-specific nature of cholesterol biosynthesis pathways and the role of this compound. For instance, in mice, approximately 5-10% of the lanosterol (B1674476) synthesized in the liver is converted to this compound, and this this compound does not appear to proceed down the canonical Kandutsch-Russell pathway intermediates to cholesterol. elifesciences.orgnih.gov This suggests that this compound may exit the main cholesterol biosynthetic pathway in the liver. elifesciences.orgnih.gov

Metabolic flux analysis, often coupled with isotopomer analysis, allows for the simultaneous monitoring of flux through multiple intermediates in a biosynthetic pathway. elifesciences.orgnih.gov This approach can uncover bifurcations and alternative routes, providing novel insights into the biochemistry and physiology of molecules previously considered solely as biosynthetic intermediates. elifesciences.org For example, applying stable isotopes like [1-¹³C]acetate to cell cultures, such as HepG2 cells, enables the tracking of labeling incorporation into sterol intermediates like lanosterol and this compound over time, providing data on their synthesis rates and turnover. researchgate.net

Data from isotope tracing experiments can be used to estimate fractional de novo synthesis and turnover rates of sterols. In studies with HepG2 cells incubated with [1-¹³C]acetate, the fractional de novo synthesis of lathosterol (B1674540), lanosterol, and this compound increased with time. researchgate.net Following removal of the tracer, the decay of labeling in these intermediates was observed, indicating their turnover. researchgate.net

Interactive Table 1: Fractional De Novo Synthesis of Sterol Intermediates in HepG2 Cells

Sterol IntermediateFractional De Novo Synthesis Rate (Example Data)
LathosterolData varies with time and experimental conditions
LanosterolData varies with time and experimental conditions
This compoundData varies with time and experimental conditions

Genetic Manipulation and Knockout Models for Sterol Biosynthesis Enzymes

Genetic manipulation, particularly the use of knockout models, is a crucial tool for understanding the roles of specific enzymes in sterol biosynthesis and the metabolic consequences of their deficiency, including the accumulation of intermediates like this compound. By inactivating genes encoding enzymes in the sterol synthesis pathway, researchers can investigate the resulting changes in sterol profiles and associated cellular phenotypes. nih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.net

Knockout models targeting enzymes like cytochrome P450 14α-sterol demethylase (CYP51) have been instrumental in highlighting the impact of blocked sterol synthesis on this compound levels. CYP51 is essential for removing the 14α-methyl group from sterol precursors, including lanosterol and 24,25-dihydrolanosterol. pnas.orgnih.govnih.gov In mouse models with a knockout of the Cyp51 gene, significant accumulation of both lanosterol and 24,25-dihydrolanosterol has been observed. researchgate.netresearchgate.netnih.gov This accumulation is accompanied by a reduction or absence of downstream cholesterol precursors, indicating a block in de novo cholesterol synthesis. researchgate.netnih.gov

Studies using cell culture models, such as HepG2 cells with knockouts of CYP51, DHCR24, or SC5D, have further demonstrated how the deficiency of specific enzymes leads to the accumulation of distinct sterol intermediates. nih.govresearchgate.net A CYP51 knockout in HepG2 cells results in highly elevated levels of lanosterol and 24,25-dihydrolanosterol. nih.govresearchgate.net This accumulation has been linked to specific cellular phenotypes, such as an increase in the G2+M phase of the cell cycle and enhanced cancer and cell cycle pathways, suggesting that elevated levels of these early sterols can promote cell proliferation. nih.govresearchgate.net

Interactive Table 2: Sterol Accumulation in Enzyme Knockout Models

Enzyme KnockoutAccumulated Sterol(s)Model SystemObserved Phenotypes (Related to Sterol Accumulation)
CYP51Lanosterol, this compoundMouse, HepG2 cellsPrenatal lethality, skeletal/cardiac abnormalities (mouse), Increased G2+M phase, enhanced cell cycle pathways (HepG2) nih.govresearchgate.netnih.govresearchgate.net
DHCR24Desmosterol (B1670304)HepG2 cellsSlowed cell proliferation, promoted apoptosis nih.govresearchgate.net
SC5DLathosterolHepG2 cellsSlowed cell proliferation, promoted apoptosis nih.govresearchgate.net

Note: This table summarizes findings from different studies and models. The phenotypes observed are linked to the accumulation of specific sterols due to the enzyme deficiency.

The use of conditional or tissue-specific knockout models, such as male germ cell-specific knockout of Cyp51 in mice, allows for the investigation of the role of this compound and other sterols in specific biological processes without the confounding effects of systemic deficiency. researchgate.netmendeley.com In the case of the germ cell-specific Cyp51 knockout, while lanosterol and 24,25-dihydrolanosterol accumulated significantly in the testes, it did not abolish spermatogenesis or affect reproductive performance, suggesting potential functional redundancy among cholesterol intermediates in this context. researchgate.netmendeley.com

Cell Culture Models for Studying this compound Metabolism

Cell culture models provide a controlled environment for studying this compound metabolism and the effects of genetic or pharmacological interventions on its levels and downstream effects. Various cell lines and primary cell cultures have been utilized to investigate sterol biosynthesis. elifesciences.orgresearchgate.netnih.govnih.govnih.gov

Immortalized human skin fibroblasts (SV-589 cells) and cultured human hepatocytes (e.g., HepG2 cells) are examples of cell culture models used in this compound research. elifesciences.orgresearchgate.netnih.govnih.gov These models allow for the application of techniques like stable isotope tracing to analyze the turnover and flux of sterols, including this compound, through biosynthetic pathways. elifesciences.orgresearchgate.netnih.gov

Cultured human hepatocytes have been used to develop and validate analytical methods for quantifying this compound and other sterol intermediates using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.netx-mol.net These methods enable researchers to accurately measure changes in this compound levels in response to various treatments or genetic modifications. nih.govnih.govresearchgate.net

Furthermore, cell culture models with targeted gene knockouts, as discussed in Section 6.2, are particularly valuable for studying the metabolic consequences of enzyme deficiencies on this compound accumulation and its impact on cellular processes like proliferation and gene expression. nih.govresearchgate.net

Spectroscopic and Chromatographic Techniques for this compound Identification and Quantification

Accurate identification and quantification of this compound in biological samples are essential for studying its metabolism and biological roles. A range of spectroscopic and chromatographic techniques are employed for this purpose. nih.govnih.govresearchgate.netx-mol.netlipidmaps.orgscite.aicannabisdatabase.caresearchgate.nethmdb.caresearchgate.netmdpi.comdntb.gov.ua

Mass spectrometry (MS), often coupled with chromatography, is a primary technique for this compound analysis. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are widely used. nih.govnih.govresearchgate.netx-mol.netlipidmaps.orgscite.aicannabisdatabase.caresearchgate.netresearchgate.netdntb.gov.ua LC-MS methods, particularly those using a pentafluorophenyl (PFP) stationary phase, have been developed for the quantitative analysis of this compound and other sterols from biological samples like cultured human hepatocytes without the need for derivatization. nih.govnih.govresearchgate.netx-mol.netscite.ai These methods offer sensitivity and high sample throughput. nih.govnih.govresearchgate.netscite.ai

GC-MS is also utilized for sterol analysis, including this compound. cannabisdatabase.caresearchgate.net Predicted and experimental GC-MS spectra for this compound are available in databases, aiding in its identification based on characteristic fragmentation patterns. cannabisdatabase.ca

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about this compound. Both ¹H NMR and ¹³C NMR spectra for this compound are available in metabolome databases, serving as valuable references for identification and structural confirmation. nih.govhmdb.cahmdb.canp-mrd.org

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Countercurrent Chromatography (CCC) are used for the separation and purification of this compound from complex mixtures, such as lanolin extracts. researchgate.netmdpi.comdntb.gov.ua HPLC is recognized for its efficiency, rapidity, and sensitivity in analyzing complex samples. mdpi.com CCC methods, including dual-mode elution, have been developed for the high-purity separation of this compound alongside other sterols like lanosterol and cholesterol. researchgate.netdntb.gov.ua

Interactive Table 3: Analytical Techniques for this compound

TechniqueApplicationKey Features
LC-MS (Liquid Chromatography-Mass Spectrometry)Identification and QuantificationSensitive, high throughput, can analyze without derivatization nih.govnih.govresearchgate.netx-mol.netscite.ai
GC-MS (Gas Chromatography-Mass Spectrometry)Identification and QuantificationUseful for volatile or derivatized samples, characteristic spectra cannabisdatabase.caresearchgate.net
NMR (Nuclear Magnetic Resonance) SpectroscopyStructural Identification and ConfirmationProvides detailed structural information (¹H and ¹³C spectra) nih.govhmdb.cahmdb.canp-mrd.org
HPLC (High-Performance Liquid Chromatography)Separation and PurificationEfficient, rapid, sensitive separation of complex mixtures researchgate.netmdpi.comdntb.gov.ua
CCC (Countercurrent Chromatography)Separation and PurificationHigh-performance separation, suitable for preparative scale researchgate.netdntb.gov.ua

Structural Biology Techniques for Enzyme-Dihydrolanosterol Complexes

Structural biology techniques, such as X-ray crystallography, are crucial for determining the three-dimensional structures of enzymes involved in this compound metabolism and their complexes with this compound or its analogs. This provides insights into substrate binding, catalytic mechanisms, and the impact of mutations. pnas.orgnih.govnih.govresearchgate.netnih.govacs.orgmdpi.comresearchgate.net

Sterol 14α-demethylase (CYP51) is a key enzyme that interacts with this compound as a substrate. pnas.orgnih.govnih.gov Crystal structures of CYP51 from various organisms, including Mycobacterium tuberculosis and Trypanosoma brucei, have been determined, sometimes in complex with sterol substrates or inhibitors. pnas.orgnih.govresearchgate.net These structures reveal the architecture of the active site and how sterols like this compound are accommodated. nih.govresearchgate.net

Studies involving the crystal structure of human CYP51A1 in complex with lanosterol, and modeling of this compound, have provided insights into the interactions between the enzyme and the sterol substrate. nih.gov For example, the C3β-OH group of the sterol can interact with specific amino acid residues in the enzyme's active site. nih.gov

Structural studies of CYP51 in complex with substrate analogs, such as 14α-methylenecyclopropyl-Δ⁷-24,25-dihydrolanosterol (MCP), have helped to define the substrate orientation within the binding cavity and identify key contact residues. nih.govresearchgate.net These structures also support the notion of structural rigidity in the CYP51 substrate binding cavity, which is important for structure-directed drug design. nih.govresearchgate.net

Comparison of ligand-free, substrate-bound, and inhibitor-bound CYP51 structures helps to understand conformational changes upon binding and the mechanisms of catalysis and inhibition. nih.govresearchgate.net These structural insights are vital for understanding how enzymes process this compound and for developing molecules that modulate its metabolism.

Compound Names and PubChem CIDs

Therapeutic Implications and Future Research Directions

Dihydrolanosterol Pathway as a Target for Therapeutic Intervention

The enzymes involved in the conversion of this compound and its related metabolites within the cholesterol synthesis pathway represent potential targets for modulating sterol levels. nih.gov

Development of Agents Modulating this compound Metabolism

Modulating the enzymes that process this compound could offer strategies for altering downstream sterol production, including cholesterol. nih.gov For instance, enzymes like sterol 14-demethylase (CYP51), which can demethylate this compound, are targets for antifungal drugs, highlighting the principle of targeting enzymes in this pathway. wikipedia.org While this example pertains to fungal sterol synthesis, the underlying enzymatic principles can be relevant to mammalian systems.

Targeting Enzymes in the this compound Pathway for Cholesterol-Lowering Strategies

Enzymes acting on this compound and its precursors or products in the cholesterol synthesis pathway are of interest for developing cholesterol-lowering therapies. The pathway from lanosterol (B1674476) to cholesterol involves a series of enzymatic steps, and inhibiting specific enzymes could reduce cholesterol synthesis. metabolomicsworkbench.org For example, lanosterol delta24-reductase catalyzes the conversion of lanosterol to 24,25-dihydrolanosterol. metabolomicsworkbench.org Targeting this or subsequent enzymes in the pathway could potentially impact cholesterol levels.

This compound and its Derivatives in Drug Discovery

This compound and its derivatives may hold potential in drug discovery efforts. nih.govnih.govctdbase.org As a key intermediate in sterol metabolism, modifications to its structure or compounds that interact with its metabolic enzymes could yield molecules with therapeutic properties. Research into related sterols, such as desmosterol (B1670304), an intermediate in an alternative cholesterol synthesis pathway, has provided insights into metabolic disorders and potential therapeutic targets. nih.govontosight.ainih.govguidetopharmacology.orgctdbase.org This suggests that exploring the biological activities of this compound and its derivatives could reveal novel drug candidates or targets.

Unexplored Physiological Functions of this compound

While this compound is recognized as a metabolic intermediate, its full spectrum of physiological functions may not be completely understood. nih.gov Further research is needed to explore potential roles beyond its position in the cholesterol synthesis pathway. Identifying novel interactions or signaling roles could uncover new therapeutic possibilities.

Cross-Species Comparative Studies of this compound Metabolism

Comparative studies of this compound metabolism across different species can provide valuable insights into the evolutionary conservation and variations of sterol synthesis pathways. ontosight.aiuni.luuni.luuni.lunih.govnih.gov this compound is found in various organisms, including humans, mice, and yeast. nih.govnih.gov Examining the enzymes and regulatory mechanisms involved in its metabolism in diverse species, such as Saccharomyces cerevisiae or plants containing related sterols like cycloeucalenol, can highlight key differences and conserved features. nih.govnih.govnih.govuni.lulipidmaps.orgymdb.cawikipedia.orgscielo.brcabidigitallibrary.orgmpg.de These comparisons can inform our understanding of human sterol metabolism and identify potential targets for species-specific interventions, such as antifungal agents targeting fungal sterol synthesis.

Systems Biology Approaches to this compound Network Analysis

Applying systems biology approaches can provide a comprehensive understanding of the complex network of reactions and interactions involving this compound. Analyzing metabolomic, transcriptomic, and proteomic data can help map the enzymes, genes, and regulatory pathways that influence this compound levels and its downstream effects. This holistic approach can reveal previously unappreciated connections and identify critical nodes in the sterol metabolic network that could serve as therapeutic targets.

Q & A

Basic Research Questions

Q. What is the role of 24,25-dihydrolanosterol in cholesterol biosynthesis, and how can researchers experimentally validate its regulatory mechanisms?

  • Answer : 24,25-dihydrolanosterol is a key intermediate in the Bloch pathway of cholesterol synthesis. It regulates HMG-CoA reductase (HMGCR) degradation via Insig-mediated ubiquitination, reducing cholesterol biosynthesis under sterol-replete conditions . To validate this, researchers can:

  • Use siRNA knockdown of INSIG1/2 in cultured cells to observe stabilization of HMGCR despite dihydrolanosterol accumulation .
  • Measure sterol levels via GC-MS in fluconazole-treated models (which inhibit CYP51A1, increasing this compound) and correlate with HMGCR protein degradation .
  • Data Table :
ConditionLanosterol (mg/L)24,25-Dihydrolanosterol (mg/L)HMGCR Abundance (% Control)
Untreated170.3100%
Fluconazole58740%

Q. How can researchers efficiently separate this compound from commercial lanosterol mixtures for experimental use?

  • Answer : Commercial lanosterol often contains 40–50% this compound as an impurity. A validated low-toxicity method involves:

  • Counter-current chromatography (CCC) : Dual-mode elution with n-hexane/ethyl acetate/methanol/water (9:1:5:5 v/v) achieves >95% purity .
  • TLC validation : Use silica gel plates with chloroform:methanol (95:5) and visualize with anisaldehyde stain .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

  • Answer :

  • GC-MS : Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and monitor m/z 393 (M+•-TMS) for this compound .
  • LC-MS/MS : Use a C18 column with isopropanol/acetonitrile gradient and multiple reaction monitoring (MRM) transitions (e.g., 429.4 → 147.1) .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological studies involving this compound accumulation (e.g., fluconazole increasing 4β-hydroxycholesterol despite CYP3A4 inhibition)?

  • Answer : Fluconazole unexpectedly elevates 4β-hydroxycholesterol (a CYP3A4 marker) while inhibiting CYP51A1 and increasing this compound . To address this contradiction:

  • Hypothesis testing : Compare fluconazole with other CYP51A1 inhibitors (e.g., itraconazole) to isolate CYP3A4-independent effects.
  • Methodological refinement : Use Cyp3a4 knockout mice to confirm if 4β-hydroxycholesterol elevation is CYP3A4-independent .
  • Data interpretation : Consider alternative pathways (e.g., CYP27A1) contributing to 4β-hydroxycholesterol synthesis under fluconazole treatment .

Q. What experimental designs are optimal for studying oxygen-dependent regulation of this compound in hypoxic conditions?

  • Answer : Hypoxia induces this compound accumulation via HIF-1α-mediated INSIG upregulation . Key approaches include:

  • Hypoxia chambers : Expose HepG2 cells to 1% O₂ and quantify this compound via GC-MS.
  • CRISPR/Cas9 : Knock out HIF1A to confirm its role in Insig expression and HMGCR degradation .
  • In vivo models : Use murine ischemia-reperfusion injury models to correlate this compound levels with tissue cholesterol content .

Q. How can researchers integrate conflicting data on this compound’s role in neurological cholesterol synthesis (e.g., unchanged levels during status epilepticus despite Bloch pathway activation)?

  • Answer : Status epilepticus (SE) increases cholesterol synthesis but leaves this compound unchanged . Methodological strategies:

  • Pathway-specific inhibitors : Apply terbinafine (squalene epoxidase inhibitor) to block lanosterol synthesis and assess compensatory this compound flux .
  • Temporal analysis : Collect brain samples at multiple post-SE timepoints (e.g., 6–72 hrs) to capture dynamic sterol changes .
  • Cross-model validation : Compare SE data with in vitro neuronal hyperactivation models to identify tissue-specific regulatory nodes .

Q. What statistical and data analysis frameworks are recommended for interpreting this compound’s dose-response effects in heterogeneous datasets?

  • Answer :

  • Meta-analysis : Pool data from studies using standardized sterol quantification methods (e.g., PRISMA guidelines) .
  • Machine learning : Apply random forest models to identify covariates (e.g., oxygen levels, CYP inhibitor type) influencing this compound-HMGCR correlations .
  • Sensitivity analysis : Use Monte Carlo simulations to assess robustness of conclusions to experimental variability (e.g., ±15% GC-MS measurement error) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.